(1R)Cyclopropyl(3-methyl(2-pyridyl))methylaminehcl
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Overview
Description
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride typically involves the cyclopropylation of a pyridine derivative followed by amination and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow chemistry and automated processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)Cyclopropyl(2-methyl(3-pyridyl))methylamine: Similar in structure but with a different methyl group position.
(1R)Cyclopropyl(3-methyl(4-pyridyl))methylamine: Another structural isomer with the methyl group on the 4-position of the pyridine ring.
Uniqueness
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(R)-cyclopropyl-(3-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;/h2-3,6,8-9H,4-5,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
UUPBMZBWYGDUEP-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C2CC2)N.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CC2)N.Cl |
Origin of Product |
United States |
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